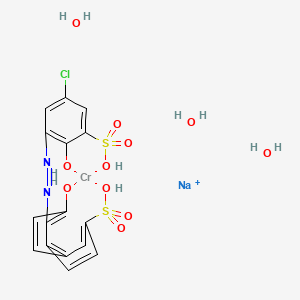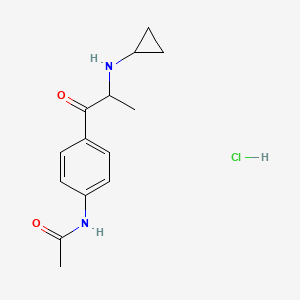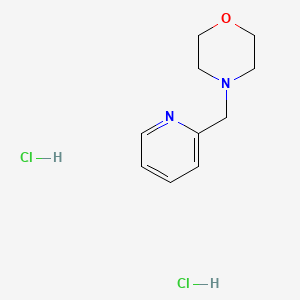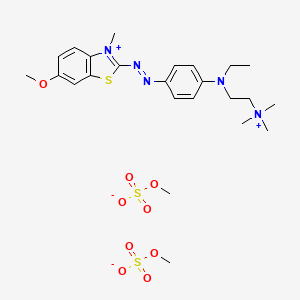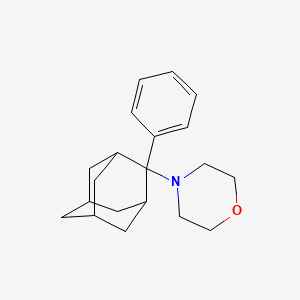
Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(2-phenyltricyclo(3311(sup 3,7))dec-2-yl)- is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves multiple steps. The synthetic route typically starts with the preparation of the tricyclic core, followed by the introduction of the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.
Chemical Reactions Analysis
Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, researchers explore its potential therapeutic effects, while in industry, it could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
When compared to similar compounds, Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- stands out due to its unique tricyclic structure. Similar compounds include other morpholine derivatives and tricyclic compounds, each with distinct properties and applications. The uniqueness of this compound lies in its specific combination of the morpholine ring and the tricyclic core, which may confer unique chemical and biological properties.
Properties
CAS No. |
150747-26-5 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(2-phenyl-2-adamantyl)morpholine |
InChI |
InChI=1S/C20H27NO/c1-2-4-17(5-3-1)20(21-6-8-22-9-7-21)18-11-15-10-16(13-18)14-19(20)12-15/h1-5,15-16,18-19H,6-14H2 |
InChI Key |
BRLLXJNSYVCKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


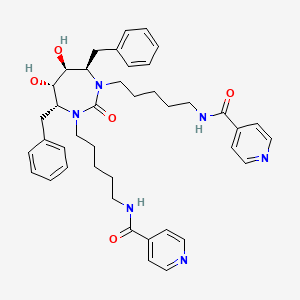
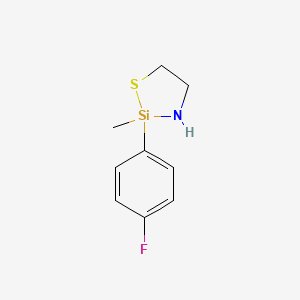

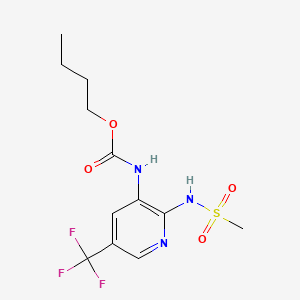
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)
